4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 105512-85-4
VCID: VC0009420
InChI: InChI=1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12)
SMILES: CSC1=CC=C(C=C1)C2=CSC(=N2)N
Molecular Formula: C10H10N2S2
Molecular Weight: 222.3 g/mol

4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

CAS No.: 105512-85-4

VCID: VC0009420

Molecular Formula: C10H10N2S2

Molecular Weight: 222.3 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine - 105512-85-4

Description

4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 . It is also known by other names, including 4-(4-(Methylthio)phenyl)thiazol-2-amine and 2-Thiazolamine,4-[4-(methylthio)phenyl]- . ChemicalBook lists its CAS number as 105512-85-4 . MilliporeSigma sells a related compound, 4-(4-(METHYLTHIO)PHENYL)-1,3-THIAZOL-2-OL .

PubChem provides detailed information about a similar compound, 4-(4-Methylphenyl)-1,3-thiazol-2-amine, which has a molecular weight of 190.27 g/mol and the molecular formula C10H10N2S . Another related compound, 4-{4-[(4-Methoxyphenyl)methyl]phenyl}-1,3-thiazol-2-amine, has a molecular formula of C17H16N2OS and a molecular weight of 296.4 g/mol . A novel series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives were synthesized via Van Leusen pyrrole synthesis . Some of these pyrrole compounds demonstrated similar antiproliferative activity against cancer cells compared to Paclitaxel, while having little impact on normal cell lines, suggesting their potential as anticancer candidates . Structure-activity relationship analysis revealed that 3-phenylacetyl-4-(4-methylthio phenyl)-1H-pyrrole derivatives exhibited the most potent anticancer activity .

CAS No. 105512-85-4
Product Name 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine
Molecular Formula C10H10N2S2
Molecular Weight 222.3 g/mol
IUPAC Name 4-(4-methylsulfanylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12)
Standard InChIKey YSUNRHCYOWYXOJ-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C2=CSC(=N2)N
Canonical SMILES CSC1=CC=C(C=C1)C2=CSC(=N2)N
PubChem Compound 2554559
Last Modified Sep 12 2023

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